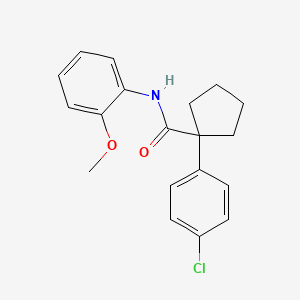
N-(4-chlorobenzyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-3,4-dimethylbenzamide, also known as CBDM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. CBDM is a member of the benzamide family and is structurally related to other compounds such as benzocaine and lidocaine.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-3,4-dimethylbenzamide is not fully understood. However, it is believed to work by blocking the transmission of pain signals in the nervous system. N-(4-chlorobenzyl)-3,4-dimethylbenzamide is thought to interact with specific receptors in the nervous system, including the TRPV1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3,4-dimethylbenzamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-(4-chlorobenzyl)-3,4-dimethylbenzamide has been shown to reduce pain and inflammation. It has also been shown to have anticonvulsant effects, suggesting it may have potential applications in the treatment of epilepsy. Additionally, N-(4-chlorobenzyl)-3,4-dimethylbenzamide has been shown to have antioxidant properties, which may have implications for its use in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)-3,4-dimethylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, N-(4-chlorobenzyl)-3,4-dimethylbenzamide has a range of potential applications, making it a versatile compound for use in different fields of science. However, there are also limitations to its use. N-(4-chlorobenzyl)-3,4-dimethylbenzamide is not well-studied in humans, and its safety and efficacy are not fully understood. Additionally, N-(4-chlorobenzyl)-3,4-dimethylbenzamide may have different effects in different animal models, making it challenging to extrapolate findings to humans.
Direcciones Futuras
There are several future directions for research on N-(4-chlorobenzyl)-3,4-dimethylbenzamide. In medicine, further studies are needed to determine the safety and efficacy of N-(4-chlorobenzyl)-3,4-dimethylbenzamide in humans. Additionally, more research is needed to understand the mechanism of action of N-(4-chlorobenzyl)-3,4-dimethylbenzamide and how it interacts with specific receptors in the nervous system. In agriculture, further studies are needed to determine the efficacy of N-(4-chlorobenzyl)-3,4-dimethylbenzamide as an insecticide and its potential impact on non-target organisms. Finally, in materials science, further studies are needed to explore the potential applications of N-(4-chlorobenzyl)-3,4-dimethylbenzamide in the development of self-healing materials.
Métodos De Síntesis
N-(4-chlorobenzyl)-3,4-dimethylbenzamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzylamine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(4-chlorobenzyl)-3,4-dimethylbenzamide.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-3,4-dimethylbenzamide has been studied for its potential applications in various fields of science. In medicine, N-(4-chlorobenzyl)-3,4-dimethylbenzamide has been shown to have analgesic and anti-inflammatory properties. It has been suggested as a potential alternative to traditional pain relievers such as opioids due to its lower risk of addiction and fewer side effects. N-(4-chlorobenzyl)-3,4-dimethylbenzamide has also been studied for its potential use as an insecticide in agriculture. It has been shown to be effective against a variety of pests including mosquitoes and fruit flies. Additionally, N-(4-chlorobenzyl)-3,4-dimethylbenzamide has been studied for its potential applications in materials science. It has been shown to have self-healing properties and can be used in the development of self-healing materials.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-11-3-6-14(9-12(11)2)16(19)18-10-13-4-7-15(17)8-5-13/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJOIDCHBVYXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-3,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)


![4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5780143.png)
![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)

![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)
![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)


